molecular formula C15H15N5O2S B11931945 2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide

Cat. No.: B11931945
M. Wt: 329.4 g/mol
InChI Key: HIGNONZTHOPLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HS94 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .

Industrial Production Methods: Industrial production of HS94 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps like crystallization and chromatography. The compound is then subjected to rigorous quality control to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: HS94 undergoes various chemical reactions, including:

    Oxidation: HS94 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: HS94 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, reduced forms of HS94 .

Scientific Research Applications

HS94 has a wide range of scientific research applications, including:

Mechanism of Action

HS94 exerts its effects by selectively inhibiting Death Associated Protein Kinase 3. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular pathways. The molecular targets include proteins involved in apoptosis and autophagy, making HS94 a valuable tool for studying these processes .

Comparison with Similar Compounds

Uniqueness of HS94: HS94 is unique due to its high selectivity and potency for Death Associated Protein Kinase 3 inhibition. Its Ki value of 126 nanomolar for Pim kinase inhibition makes it a highly effective tool for studying hypertension and related cardiovascular diseases .

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanamide

InChI

InChI=1S/C15H15N5O2S/c1-15(2,13(16)22)23-14-18-11-10(12(21)19-14)8-17-20(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,16,22)(H,18,19,21)

InChI Key

HIGNONZTHOPLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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